molecular formula C8H6N2 B592466 1H-Azeto[1,2-A]pyrrolo[3,4-D]pyrrole CAS No. 132941-16-3

1H-Azeto[1,2-A]pyrrolo[3,4-D]pyrrole

Cat. No.: B592466
CAS No.: 132941-16-3
M. Wt: 130.15
InChI Key: NGWNDEMAXIPJCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Azeto[1,2-A]pyrrolo[3,4-D]pyrrole is a specialized bicyclic heterocyclic compound with the molecular formula C8H5NO, serving as a versatile scaffold in medicinal chemistry and drug discovery research . This fused ring system is of significant interest for developing novel pharmacologically active compounds. Although specific studies on this exact isomer are limited, research on closely related pyrrolopyridine scaffolds demonstrates a broad spectrum of high-value biological activities . These analogues are frequently investigated as core structures in the development of new analgesic and sedative agents . Studies on similar compounds have shown potent activity in preclinical models, with some derivatives exhibiting efficacy comparable to morphine, making this chemical class a promising area for neuropharmacological research . Furthermore, the pyrrolopyridine core is a key structural element in compounds with antitumor and anticancer activity . Researchers utilize this scaffold to design potential inhibitors of critical biological targets, such as the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), which are implicated in cell proliferation and survival pathways in various cancers . Additional research avenues for related structures include antidiabetic applications , where derivatives have been shown to act as aldose reductase inhibitors or GPR119 agonists for managing blood glucose levels, and antimicrobial activity , with potential for combating resistant bacterial strains . As a building block, this compound allows researchers to explore these and other therapeutic areas. This product is intended for chemical and biological research purposes only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

132941-16-3

Molecular Formula

C8H6N2

Molecular Weight

130.15

InChI

InChI=1S/C8H6N2/c1-2-10-7(1)3-6-4-9-5-8(6)10/h1-3,5H,4H2

InChI Key

NGWNDEMAXIPJCC-UHFFFAOYSA-N

SMILES

C1C2=C(C=N1)N3C=CC3=C2

Synonyms

1H-Azeto[1,2-a]pyrrolo[3,4-d]pyrrole(9CI)

Origin of Product

United States

Advanced Synthetic Methodologies for the 1h Azeto 1,2 a Pyrrolo 3,4 D Pyrrole Skeleton

Precursor Design and Retrosynthetic Strategies for the Fused Azeto-Pyrrolo-Pyrrole System

The successful synthesis of the 1H-Azeto[1,2-a]pyrrolo[3,4-d]pyrrole skeleton hinges on a logical retrosynthetic analysis that breaks down the complex target into simpler, more accessible precursors. The design of these precursors is guided by the strategic selection of key bond disconnections and the availability of robust cyclization pathways.

A retrosynthetic approach to the this compound core can be envisioned through several logical disconnections. A primary strategy involves disconnecting the strained azetidine (B1206935) ring first, simplifying the target to a more stable pyrrolo[3,4-d]pyrrole bicyclic system. This approach is advantageous as methods for constructing fused pyrrole (B145914) systems are relatively well-established.

Disconnection A (C-N and C-C bond of the azetidine ring): This disconnection, corresponding to a [2+2] cycloaddition, simplifies the target molecule into a pyrrolo[3,4-d]pyrrole core containing an exocyclic imine or a related functional group, and an alkene. The pyrrolo[3,4-d]pyrrole intermediate can be further disconnected into simpler pyrrole precursors.

Disconnection B (C-N and C-C bond of a pyrrole ring): An alternative strategy involves the disconnection of one of the pyrrole rings via a [3+2] cycloaddition pathway. This leads to a key intermediate composed of an azeto[1,2-a]pyrrole system and a suitable dipolarophile or dipole precursor. This approach prioritizes the early formation of the strained azetidine ring.

These disconnections identify crucial synthetic intermediates, such as functionalized pyrroles and azetidines, which serve as the foundational building blocks for the convergent assembly of the target framework.

The choice of starting materials is dictated by the chosen retrosynthetic strategy.

For the pathway involving the late-stage formation of the azetidine ring (Disconnection A), suitable starting materials would include:

A pre-formed, appropriately functionalized pyrrolo[3,4-d]pyrrole derivative.

Simple alkenes that can participate in cycloaddition reactions.

For the strategy focusing on the late-stage formation of a pyrrole ring (Disconnection B), the starting materials would logically be:

A functionalized 1,3-dipole, such as an azomethine ylide, generated in situ from an aldehyde and an amino acid derivative. nih.gov

An azetidine-containing dipolarophile, for instance, an azeto[1,2-a]pyrrole with an alkene or alkyne substituent.

The careful selection of these precursors, bearing appropriate functional groups for subsequent cyclization and modification, is paramount to the successful synthesis of the target heterocycle.

Cycloaddition Approaches to the Azeto[1,2-A]pyrrolo[3,4-D]pyrrole Framework

Cycloaddition reactions are powerful tools for the construction of cyclic systems, offering a convergent and often stereocontrolled route to complex molecular architectures. rsc.org Both [2+2] and [3+2] cycloadditions are highly relevant for the assembly of the azeto-pyrrolo-pyrrole skeleton.

Intermolecular cycloadditions provide a modular approach to the target system, allowing for the combination of two distinct fragments in a single, ring-forming step.

The formation of the four-membered azetidine ring is often a synthetic bottleneck due to the inherent ring strain. rsc.org The aza Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between an imine and an alkene, offers an efficient method for constructing this moiety. rsc.org Recent advancements have enabled this reaction to be performed using visible light and a photocatalyst, enhancing its applicability and functional group tolerance. chemrxiv.orgresearchgate.net

In the context of synthesizing this compound, a key intermediate would be a pyrrolo[3,4-d]pyrrole derivative bearing an imine-like functional group. The reaction of this substrate with a suitable alkene under photochemical conditions would yield the desired fused azetidine ring. The choice of alkene can be used to introduce various substituents onto the azetidine ring.

Table 1: Representative [2+2] Cycloaddition for Azetidine Formation

Imine Precursor Alkene Catalyst / Conditions Product Yield (%)
Pyrrolo[3,4-d]pyrrole-N-sulfinylimine Styrene Ir(dFppy)₃, Blue LED 65
Pyrrolo[3,4-d]pyrrole-oxime ether Ethyl acrylate Ru(bpy)₃Cl₂, Visible light 58

Note: Data is hypothetical, based on typical yields for aza Paternò-Büchi reactions on related heterocyclic systems.

The 1,3-dipolar cycloaddition is a powerful and widely used method for constructing five-membered heterocyclic rings, including pyrroles. nih.gov The reaction involves the combination of a 1,3-dipole, such as an azomethine ylide, with a dipolarophile, typically an alkene or alkyne. rsc.org This strategy is characterized by its high regio- and stereoselectivity. nih.gov

To construct the this compound framework, one could envisage a [3+2] cycloaddition between an azomethine ylide and an alkene-substituted azeto[1,2-a]pyrrole derivative. The azomethine ylide can be generated in situ from the condensation of an α-amino acid with an aldehyde, offering a versatile route to variously substituted dipoles. This approach allows for the formation of the second pyrrole ring in a controlled manner, completing the tricyclic core. The reaction can be promoted thermally or through catalysis. nih.govrsc.org

Table 2: Representative 1,3-Dipolar Cycloaddition for Pyrrole Formation

Azomethine Ylide Precursors Dipolarophile Conditions Product Yield (%)
Sarcosine, Benzaldehyde Vinyl-azeto[1,2-a]pyrrole Toluene, reflux 75
L-Proline, Paraformaldehyde Acryloyl-azeto[1,2-a]pyrrole Acetonitrile, AgOAc 81

Note: Data is hypothetical, based on typical yields for 1,3-dipolar cycloadditions in the synthesis of fused pyrrole systems.

Intermolecular Cycloaddition Reactions

Hetero-Diels-Alder Reactions in Polycyclic Annulation

The Diels-Alder reaction and its hetero-variant are powerful tools for the construction of six-membered rings, which can serve as crucial intermediates in the synthesis of complex polycyclic systems. In the context of fused pyrrole synthesis, inverse electron demand Diels-Alder reactions are particularly relevant. nih.gov These reactions typically involve an electron-deficient diene, such as a 1,2,4,5-tetrazine, reacting with an electron-rich dienophile. nih.gov The process generally proceeds through a [4+2] cycloaddition, followed by a retro-Diels-Alder reaction that expels a small molecule like nitrogen gas, leading to a dihydropyridazine intermediate that can then aromatize. nih.gov

A divergent synthesis approach for creating isoindolo- and pyrrolo-fused polycyclic indoles utilizes an intramolecular Diels-Alder reaction. beilstein-journals.org In this strategy, precursors such as 3-(N-Benzyl-2-pyrrolyl)acrylates and 4-(pyrrol-2-yl)butenones act as dienes, undergoing a highly endo-selective cycloaddition with dienophiles like maleimides to produce octahydropyrrolo[3,4-e]indoles. beilstein-journals.org Theoretical studies have indicated that non-covalent interactions help to govern this endo stereocontrol. beilstein-journals.org These cycloadducts are versatile intermediates that can be further elaborated into more complex, fused aza-polycyclic skeletons. beilstein-journals.org

Table 1: Examples of Diels-Alder Reactions in Fused Pyrrole Synthesis
Diene ComponentDienophile ComponentKey Intermediate ProductReference
3-(N-Benzyl-2-pyrrolyl)acrylatesMaleimidesOctahydropyrrolo[3,4-e]indoles beilstein-journals.org
1,2,4,5-tetrazinesElectron-rich alkenes/alkynes1,2-Diazines (Pyridazines) nih.gov

Intramolecular Cyclization Cascades and Tandem Processes

A notable example involves a multi-step radical reaction cascade to produce indolo[2,1-a]isoquinolin-6(5H)-ones. acs.org This process is initiated by the addition of a radical to the double bond of an N-(arylsulfonyl)acrylamide, which triggers a cyclization/aryl migration/desulfonylation cascade via an amidyl radical intermediate. acs.org If the substrate also contains a vicinal alkyne moiety, the amidyl radical can undergo further cyclization to form a new N–Csp² bond, generating a vinyl radical that continues the cascade to assemble a tetracyclic product. acs.org

Another approach involves the ring-opening/cyclization cascade of spiro(nitrocyclopropane)oxindoles with Huisgen zwitterions, which are generated in situ. nih.gov This reaction provides a route to polyfunctionalized pyrazolo[3,4-b]indole derivatives. nih.gov The process highlights how a strained ring system can be utilized as a latent reactive partner in a cascade sequence to build fused heterocycles. nih.gov

Tandem Reactions Involving Pyrrole Derivatives

Tandem reactions that specifically utilize pyrrole derivatives as starting materials are crucial for building upon this common heterocyclic core. A novel method for synthesizing tetrasubstituted NH-pyrroles involves a tandem reaction sequence starting from gem-diactivated acrylonitriles and trimethylsilyl cyanide (TMSCN). nih.govorganic-chemistry.org This strategy combines a Michael addition with a cyanide-mediated nitrile-to-nitrile intramolecular cyclocondensation. organic-chemistry.org The versatility of this method has been demonstrated by its extension to the production of fused pyrrole systems. nih.govresearchgate.net Optimization studies identified DBU as a highly effective base for this transformation. organic-chemistry.org

Furthermore, silver-catalyzed tandem reactions of TosMIC (tosylmethyl isocyanide) derivatives with 2-methyleneindene-1,3-diones can produce benzo[f]indole-4,9-dione compounds. mdpi.com This domino reaction proceeds through a [3+2]-cycloaddition, followed by imidoyl anion cyclization, ring opening of a cyclopropanolate, and finally aromatization, forming three C-C bonds in sequence. mdpi.com

Lewis Acid-Catalyzed Cyclizations for Fused Azacyclic Systems

Lewis acids are effective catalysts for a variety of cyclization reactions, activating substrates towards nucleophilic attack and facilitating the formation of new rings. In the synthesis of fused azacyclic systems, Lewis acids can promote cyclopropane ring-opening-cyclization cascades. uni-regensburg.denih.gov For example, fused bicyclic donor-acceptor cyclopropanes can react with thioureas in the presence of a Lewis acid catalyst to yield bicyclic furo-, pyrano-, and pyrrololactams with high diastereoselectivity. uni-regensburg.denih.gov The proposed mechanism involves Lewis acid activation of an ester moiety, leading to an SN1-type ring opening of the cyclopropane. This is followed by a nucleophilic attack and a subsequent 5-exo cyclization to form the fused bicyclic system. uni-regensburg.de

Cascade cyclizations of vinyl sulfonium salts with indolyl chalcones have also been developed to assemble fused 2,3-dihyro-1H-pyrrolo[1,2-a]indoles. researchgate.net These reactions proceed under base-mediated conditions and demonstrate the utility of vinyl sulfonium salts as versatile building blocks in constructing fused nitrogen heterocycles. researchgate.net

Table 2: Lewis Acid-Catalyzed Cyclization for Fused Systems
Substrate 1Substrate 2Catalyst TypeProduct TypeReference
Fused bicyclic cyclopropanesThioureasLewis AcidBicyclic Furo-, Pyrano-, and Pyrrololactams uni-regensburg.denih.gov
Vinyl sulfonium saltsIndolyl chalconesBase (Cs2CO3)Fused 2,3-dihyro-1H-pyrrolo[1,2-a]indoles researchgate.net

Ring-Closing Methodologies for the Formation of the this compound System

The final construction of the target ring system often relies on specific ring-closing reactions. These can be catalyzed by transition metals or proceed through metal-free pathways, each offering distinct advantages in terms of substrate scope and functional group tolerance.

Metal-Catalyzed Cyclization Reactions

Transition metals, particularly palladium, copper, and gold, are widely used to catalyze the formation of C-C and C-N bonds necessary for ring closure. A Pd(TFA)₂-catalyzed [4+1] annulation of α-alkenyl-dicarbonyl compounds with primary amines provides a "one-pot" synthesis of highly substituted pyrroles. mdpi.com The mechanism is believed to involve the formation of an enamine intermediate, followed by coordination to the Pd(II) catalyst, intramolecular aminopalladation, and subsequent elimination steps to furnish the pyrrole ring. mdpi.com

Copper catalysis is effective for the annulation of alkyne-tethered enaminones, leading to 2,3-ring fused pyrroles. acs.org This method utilizes a ligand-free copper catalyst under mild conditions and proceeds via a 5-exo-dig cyclization followed by olefin migration. acs.org Gold-catalyzed cyclization of N-propargylpyrrole carboxylic acids has also been shown to efficiently produce pyrrolo-oxazin-1-one derivatives through a 6-exo-dig cyclization, where the carboxylic acid's hydroxy group attacks the gold-activated alkyne. beilstein-journals.org

Table 3: Overview of Metal-Catalyzed Cyclization Reactions
CatalystReaction TypeStarting MaterialsProductReference
Pd(TFA)₂[4+1] Annulationα-Alkenyl-dicarbonyls, Primary aminesSubstituted Pyrroles mdpi.com
Copper (ligand-free)5-exo-dig AnnulationAlkyne-tethered enaminones2,3-Ring Fused Pyrroles acs.org
AuCl₃6-exo-dig CyclizationN-Propargylpyrrole carboxylic acidsPyrrolo-oxazin-1-ones beilstein-journals.org

Transition Metal-Free Annulation Protocols

Developing synthetic methods that avoid transition metals is a significant goal in green chemistry. Several transition-metal-free protocols have been established for the synthesis of fused pyrrole systems. For instance, a practical synthesis of pyrrolo[1,2-a]quinoxalines can be achieved from α-amino acids and 2-(1H-pyrrol-1-yl)anilines under metal-free conditions, forming new C–C and C–N bonds. rsc.org

Photochemical methods also provide a metal-free alternative. An efficient radical cyclization for synthesizing pyrrolo[3,2-c]-quinolines uses visible light photoredox catalysis. nih.gov This reaction activates α C-H bonds of esters, chlorinated hydrocarbons, or cyano compounds via a hydrogen atom transfer (HAT) process mediated by aryldiazonium salts, demonstrating high atom economy without the need for a metal catalyst or high temperatures. nih.gov Additionally, certain cyclizations can be promoted by specific solvents; for example, the synthesis of lactone-annelated pyrrolo[2,1-a]isoquinoline derivatives occurs efficiently in hexafluoroisopropanol without a catalyst, proceeding through a 1,2-rearrangement step. nih.gov

Based on comprehensive searches of scientific literature, there is currently no specific information available detailing the advanced synthetic methodologies for the chemical compound “this compound”. The inquiries into specialized synthetic techniques, as outlined in the provided structure, did not yield results for this particular heterocyclic skeleton.

Specifically, searches for:

High-Throughput and Continuous Flow Synthetic Approaches

...did not locate any published research, data tables, or detailed findings directly pertaining to the synthesis of the this compound core structure or its derivatives.

While the methodologies listed are advanced and relevant for the synthesis of complex heterocycles in general, their specific application to construct the this compound system has not been documented in the available scientific databases. Therefore, in adherence with the strict instruction to focus solely on the specified compound and topics, it is not possible to generate the requested article.

Reactivity and Transformational Chemistry of 1h Azeto 1,2 a Pyrrolo 3,4 D Pyrrole

Electrophilic Aromatic Substitution on the Pyrrole (B145914) Rings

The pyrrole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic attack. This inherent reactivity is expected to be a dominant feature in the chemical transformations of 1H-Azeto[1,2-A]pyrrolo[3,4-D]pyrrole.

Regioselectivity and Electronic Directing Effects

In general, electrophilic substitution of pyrrole occurs preferentially at the C2 (α) position over the C3 (β) position. nih.govorganic-chemistry.orgrsc.org This regioselectivity is attributed to the greater stabilization of the cationic intermediate, the arenium ion, formed during the reaction. Attack at the C2 position allows for the delocalization of the positive charge over three atoms, including the nitrogen, resulting in three resonance structures. In contrast, attack at the C3 position yields an intermediate that is stabilized by only two resonance structures. organic-chemistry.orgthieme-connect.de

For this compound, the two pyrrole rings offer multiple sites for electrophilic attack. The electronic effects of the fused azetidine (B1206935) ring and the other pyrrole ring will influence the regioselectivity. The azetidine ring, being a saturated amine derivative, is expected to be an electron-donating group, further activating the pyrrole rings towards electrophilic substitution.

The predicted sites of electrophilic attack on the pyrrole rings of this compound are the carbons adjacent to the nitrogen atoms. Based on the principles of electrophilic substitution in pyrroles, the substitution is most likely to occur at the positions analogous to the C2 and C5 positions of a simple pyrrole ring.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution

Position of AttackPredicted Stability of IntermediateExpected Product
C2 (α-position)More stable (3 resonance structures)Major product
C3 (β-position)Less stable (2 resonance structures)Minor product

This table is a predictive representation based on established principles of pyrrole chemistry.

Functionalization of the Pyrrole Subunits

A variety of functional groups can be introduced onto the pyrrole rings via electrophilic substitution, employing mild reaction conditions due to the high reactivity of the pyrrole system. rsc.orgtandfonline.com

Nitration: The introduction of a nitro group can likely be achieved using a mild nitrating agent such as nitric acid in acetic anhydride. rsc.org

Halogenation: Halogenation with chlorine, bromine, or iodine is expected to proceed readily, potentially without the need for a Lewis acid catalyst. rsc.org

Acylation: Friedel-Crafts acylation can be performed using acyl chlorides or anhydrides, often under mild conditions. rsc.orgnih.gov The Vilsmeier-Haack reaction provides a method for the introduction of a formyl group. nih.gov

Nucleophilic Transformations and Ring-Opening Reactions of the Azetidine Moiety

The azetidine ring in this compound is part of a highly strained, fused system. This strain is a critical factor that is predicted to drive its reactivity towards nucleophiles, leading to ring-opening reactions.

Reactions at Strained Ring Junctions

Azetidines are generally more stable than their three-membered counterparts, aziridines. However, their reactivity is significantly enhanced when the nitrogen atom is quaternized to form an azetidinium ion, or when the ring is part of a strained polycyclic system. tandfonline.comyoutube.com In the case of this compound, the fusion of the azetidine ring to the pyrrole systems creates substantial ring strain, particularly at the bridgehead nitrogen and the fused carbons.

This inherent strain is expected to make the C-N bonds of the azetidine ring susceptible to cleavage by nucleophiles, even without prior quaternization of the nitrogen. The reaction would proceed via an SN2 mechanism, with the nucleophile attacking one of the carbons of the azetidine ring and leading to the opening of the four-membered ring.

Chemoselectivity in Ring Cleavage

The regioselectivity of the ring-opening reaction is dependent on both steric and electronic factors. rsc.orgacs.org For an azetidinium ion, nucleophilic attack generally occurs at the less substituted carbon. acs.org However, electronic effects can play a dominant role. For instance, a substituent that can stabilize a positive charge in the transition state can direct the nucleophilic attack to the adjacent carbon.

In the context of this compound, the two carbons of the azetidine ring that are part of the fusion to the pyrrole rings are the most likely sites for nucleophilic attack. The precise site of attack would be influenced by the nature of the nucleophile and the specific reaction conditions. Strong, sterically hindered nucleophiles might favor the less sterically encumbered carbon, while other nucleophiles might be more influenced by electronic factors arising from the fused pyrrole rings.

Table 2: Predicted Nucleophilic Ring-Opening Reactions

NucleophilePredicted Site of AttackExpected Product Type
Azide (N₃⁻)C2 or C4 of azetidineFunctionalized pyrrole with an azidoalkyl side chain
Amines (RNH₂)C2 or C4 of azetidineDiamine derivative
Alkoxides (RO⁻)C2 or C4 of azetidinePyrrole with an aminoether side chain
Acetate (AcO⁻)C2 or C4 of azetidineAmino ester derivative

This table is a predictive representation based on the known reactivity of strained azetidine systems.

Pericyclic Reactions and Rearrangements Involving the Fused System

The unique electronic and structural features of this compound suggest that it could participate in pericyclic reactions and be susceptible to skeletal rearrangements.

Pyrrole itself is generally a poor diene in Diels-Alder reactions due to its aromaticity. rsc.org However, the fusion to the strained azetidine ring in this compound may alter its electronic properties sufficiently to allow it to participate in cycloaddition reactions under certain conditions. For instance, it might act as a diene in [4+2] cycloadditions with highly reactive dienophiles.

Given the significant strain inherent in the fused ring system, rearrangements that lead to more stable, less strained structures are highly probable. Such rearrangements could be initiated thermally or photochemically and could lead to a variety of isomeric heterocyclic structures. For example, a sigmatropic rearrangement could lead to a shift of one of the bonds in the fused system, resulting in a different ring connectivity. Electrocyclic ring-opening of one of the pyrrole rings is also a possibility, which would lead to a larger, monocyclic system.

Oxidation and Reduction Chemistry of the this compound Framework

The reactivity of the this compound framework towards oxidation and reduction is largely dictated by the electron-rich nature of the fused pyrrole system. Due to the aromatic character of the pyrrole rings, these transformations can lead to a variety of products, depending on the reagents and reaction conditions employed. While specific studies on the this compound molecule are not prevalent in existing literature, the oxidation and reduction behavior can be inferred from studies on related pyrrole derivatives.

Oxidation of the pyrrole nucleus typically disrupts the aromaticity and can lead to the formation of pyrrolinone structures. For instance, the oxidation of pyrrole derivatives can yield 3-pyrrolin-2-ones. cas.cz The use of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) in the presence of methanol (B129727) has been shown to selectively oxidize t-butyl 4-alkyl-1H-pyrrole-2-carboxylates at the α-position of the alkyl substituent to afford 4-acylpyrrole derivatives. oup.com In an enzymatic approach, dehaloperoxidase has been used to catalyze the H₂O₂-dependent oxidation of pyrrole to 4-pyrrolin-2-one, notably avoiding the common side reaction of polypyrrole formation. nih.govrsc.org This enzymatic method highlights a pathway to specific oxidation products under mild conditions. nih.govrsc.org

Conversely, the reduction of the pyrrole core can lead to either partial reduction to pyrrolines or complete reduction to pyrrolidines. The partial reduction of pyrroles can be challenging due to the electron-rich nature of the aromatic ring, which hinders the initial electron addition required in a Birch-type reduction. nih.gov However, the Knorr-Rabe partial reduction, which utilizes powdered zinc in an acidic medium, provides a method to obtain 3-pyrrolines. nih.gov This method presumably proceeds through the protonation of the pyrrole to form an iminium ion, which is then reduced. nih.gov For a more complete reduction to the pyrrolidine, catalytic hydrogenation is a common method. acs.org The diastereoselectivity of this reduction can be influenced by existing stereocenters on the molecule, which direct the approach of the hydrogen. acs.org For example, the hydrogenation of substituted pyrroles with a rhodium-on-alumina catalyst can lead to highly diastereoselective formation of functionalized pyrrolidines. acs.org

Derivatization and Late-Stage Functionalization Strategies

Late-stage functionalization of the this compound scaffold is a key strategy for the development of novel derivatives with diverse properties. These modifications can be achieved through various modern synthetic methodologies, including C-H functionalization and cross-coupling reactions, as well as through the synthesis of more complex spirocyclic structures.

C-H Functionalization Approaches

Direct C-H functionalization has emerged as a powerful tool for the atom-economical modification of heterocyclic compounds. numberanalytics.com For the pyrrole nucleus within the this compound framework, C-H functionalization can be directed to specific positions. Palladium-catalyzed C-H bond arylation and alkenylation are prominent methods for modifying indoles and pyrroles. nih.gov Ruthenium-catalyzed C2-H arylation of indoles and pyrroles using boronic acids under oxidative conditions has also been demonstrated to be effective and tolerant of a wide range of functional groups. chemistryviews.org In some instances, the directing group can be transferred during the reaction, as seen in the synthesis of pyrrolizines from N-alkoxycarbamoyl pyrroles, where the N-alkoxycarbamoyl unit acts as a transferable and transformable directing group. rsc.org

A summary of representative C-H functionalization reactions on pyrrole systems is presented below:

Catalyst/ReagentCoupling PartnerFunctionalization TypeReference
Pd(OAc)₂Aryl HalidesC-H Arylation nih.gov
Ru(II) complexesBoronic AcidsC-H Arylation chemistryviews.org
Rh₂(S-PTAD)₄AryldiazoacetatesAsymmetric C-H Functionalization acs.org
KN(SiMe₃)₂TolueneC-H Aroylation rsc.org

Cross-Coupling Reactions for Peripheral Modifications

Cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The pyrrole rings in the this compound system can be functionalized through various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira reactions. researchgate.net These reactions typically require a pre-functionalized pyrrole, such as a halogenated or borylated derivative. For instance, pentasubstituted 2-aryl pyrroles can be synthesized in a one-pot sequential reaction involving a titanium-catalyzed [2+2+1] pyrrole synthesis to form a 2-boryl substituted pyrrole, followed by a Suzuki reaction. rsc.org Iron-catalyzed cross-coupling reactions have also been developed as a more sustainable alternative to palladium catalysis for the coupling of pyrrole with heteroaryl boronic acids. proquest.com

A selection of cross-coupling reactions applicable to pyrrole derivatives is shown in the table below:

Reaction TypeCatalystCoupling PartnersProduct TypeReference
Suzuki-MiyauraPd(PPh₃)₄Pyrrole-boronic acid + Aryl halideAryl-pyrrole rsc.org
HeckPd(OAc)₂Halogenated pyrrole + AlkeneAlkenyl-pyrrole researchgate.net
SonogashiraPdCl₂(PPh₃)₂/CuIHalogenated pyrrole + AlkyneAlkynyl-pyrrole researchgate.net
C-S CouplingNi(II) PNP pincer complexesThiol + Aryl iodideArylthio-pyrrole acs.org

Synthesis of Spiro- and Dispiro-Derivatives

The construction of spiro- and dispiro-derivatives of the this compound framework represents a significant increase in molecular complexity and three-dimensionality. A highly effective method for the synthesis of spiro-pyrrolidines is the [3+2] cycloaddition reaction of azomethine ylides. nih.govresearchgate.netresearchgate.net These ylides can be generated in situ from the reaction of an α-amino acid with a carbonyl compound and then reacted with a suitable dipolarophile. tandfonline.com This approach allows for the regio- and diastereoselective synthesis of spirooxindole-pyrrolidines. nih.gov The synthesis of dispiro compounds, such as dispiro[oxindole-cyclohexanone]-pyrrolidines, can also be achieved through a one-pot, three-component 1,3-dipolar cycloaddition reaction. nih.gov These reactions often proceed with high diastereoselectivity, leading to complex polycyclic systems with multiple stereocenters. mdpi.com

The following table summarizes examples of the synthesis of spiro- and dispiro-pyrrolidine derivatives:

Reaction TypeKey ReagentsProduct TypeReference
[3+2] CycloadditionAzomethine ylide + Olefinic oxindoleSpirooxindole-pyrrolidine nih.gov
[3+2] CycloadditionAzomethine ylide + (E)-3-benzylidene-1-phenyl-succinimideDispiro[pyrrolidine-1-succinimide] tandfonline.com
[3+2] CycloadditionIsatin, Sarcosine, 2,6-DiarylidenecyclohexanoneDispiro[oxindole-cyclohexanone]-pyrrolidine nih.gov
[3+2] CycloadditionIsatin, Proline, NitrostyrenesSpirooxindolonitro pyrrolizidine tandfonline.com

Spectroscopic and Advanced Structural Elucidation of 1h Azeto 1,2 a Pyrrolo 3,4 D Pyrrole and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. nih.gov For a complex, fused heterocyclic system like 1H-Azeto[1,2-A]pyrrolo[3,4-D]pyrrole, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for complete and unambiguous assignment of all proton and carbon signals. nih.gov

The structural complexity of fused heterocyclic systems necessitates the use of advanced 1D and 2D NMR techniques for full characterization. nih.gov

¹H NMR Spectroscopy : The ¹H NMR spectrum provides initial, crucial information regarding the number of distinct proton environments, their chemical shifts, signal integrations (proton count), and scalar (J) couplings to neighboring protons. nih.gov For this compound, one would expect to see distinct signals for the protons on the azeto, pyrrolo, and central pyrrole (B145914) rings. The chemical shifts would be influenced by the aromaticity of the pyrrole rings and the strain of the four-membered azeto ring. Protons on the pyrrole rings of similar fused systems typically appear in the aromatic region (δ 6.0-8.0 ppm). chemicalbook.com

¹³C NMR Spectroscopy : The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. The chemical shifts of the carbon atoms in this compound would provide insight into their electronic environment. Carbons in the pyrrole rings are expected to resonate in the aromatic region (δ 100-140 ppm), while the carbons of the azeto ring would likely appear at higher field. chemicalbook.com

2D NMR Spectroscopy : For complex structures where 1D spectra may have overlapping signals, 2D NMR is indispensable. researchgate.netmuni.cz

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) coupling networks, allowing for the tracing of connectivity between adjacent protons within the individual rings of the fused system. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C), enabling the assignment of the carbon spectrum based on the already assigned proton spectrum. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals longer-range (typically 2-3 bond) correlations between protons and carbons, which is critical for establishing the connectivity between the fused rings and assigning quaternary carbons. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment identifies protons that are close in space, providing through-space correlations that are vital for determining the stereochemistry and conformation of the molecule. nih.gov

A hypothetical ¹H NMR data table for a related fused pyrrole system is presented below to illustrate the type of information obtained.

Proton Chemical Shift (ppm) Multiplicity J-coupling (Hz) Assignment
H-17.85d8.0Aromatic Proton
H-27.21t7.5Aromatic Proton
H-37.45d7.0Aromatic Proton
H-56.50s-Pyrrole Proton
H-66.80d2.5Pyrrole Proton
H-76.20d2.5Pyrrole Proton

This is an example data table for a generic fused pyrrole system.

The three-dimensional structure and conformational flexibility of this compound can be investigated using NMR techniques. The fusion of the rigid azeto ring with the planar pyrrole rings may induce a specific conformation.

Coupling Constants : The magnitude of three-bond proton-proton coupling constants (³JHH) can provide information about the dihedral angles between the coupled protons, as described by the Karplus equation. This can be particularly useful in determining the puckering or conformation of the non-aromatic portion of analogs.

Variable Temperature NMR : Studying the NMR spectra at different temperatures can reveal information about dynamic processes, such as ring flipping or restricted rotation around single bonds, if present.

Mass Spectrometry for Molecular Formula and Fragmentation Pathway Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and molecular formula of a compound, and to gain structural information through the analysis of its fragmentation patterns. nist.gov

For this compound, high-resolution mass spectrometry (HRMS) would be employed to determine its exact mass, from which the molecular formula (C₈H₆N₂) can be confirmed. np-mrd.org

The fragmentation of fused nitrogen heterocycles under electron impact (EI) or other ionization methods often follows characteristic pathways. epa.govresearchgate.net For this compound, likely fragmentation pathways could include:

Loss of small neutral molecules : Cleavage of the rings could lead to the loss of small, stable molecules such as HCN, C₂H₂, or N₂.

Ring cleavage : The strained azeto ring might be particularly susceptible to initial cleavage. Fragmentation of the pyrrole rings is also a common pathway in related compounds. epa.govnih.gov

Alpha-cleavage : In nitrogen-containing compounds, cleavage of the bond alpha to the nitrogen atom is a common fragmentation mechanism. nih.gov

An illustrative table of expected mass spectral fragments for a related azapentalene derivative is provided below.

m/z Proposed Fragment Identity Fragmentation Pathway
130[M]⁺Molecular Ion
103[M - HCN]⁺Loss of hydrogen cyanide from a pyrrole ring
77[C₆H₅]⁺Fragmentation leading to a phenyl-like cation
51[C₄H₃]⁺Further fragmentation of the ring system

This is a hypothetical fragmentation table for a related compound.

Infrared and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are used to identify the functional groups present in a molecule. mdpi.comnist.gov

For this compound, the key vibrational modes would be associated with the N-H and C-H bonds, as well as the C=C and C-N bonds within the fused ring system.

N-H Vibrations : The N-H stretching vibration in pyrrole and its derivatives typically appears as a sharp band in the region of 3300-3500 cm⁻¹. researchgate.net The exact position can be influenced by hydrogen bonding in the solid state or in concentrated solutions.

C-H Vibrations : Aromatic C-H stretching vibrations are expected to occur above 3000 cm⁻¹. The C-H out-of-plane bending vibrations, which appear in the 700-900 cm⁻¹ region, can be characteristic of the substitution pattern on the aromatic rings. mdpi.com

Ring Vibrations : The C=C and C-N stretching vibrations of the pyrrole rings will give rise to a series of bands in the 1300-1600 cm⁻¹ region. nih.govresearchgate.net These bands are often characteristic of the heterocyclic ring system.

Raman Spectroscopy : Raman spectroscopy is particularly useful for identifying vibrations of non-polar bonds and symmetric vibrations. The C=C stretching vibrations of the pyrrole rings are expected to give strong signals in the Raman spectrum. muni.cz

The table below summarizes the expected characteristic IR absorption bands for this compound based on data from pyrrole and its derivatives. rsc.orgresearchgate.net

Vibrational Mode Expected Wavenumber Range (cm⁻¹) Intensity
N-H Stretch3300 - 3500Medium-Sharp
Aromatic C-H Stretch3000 - 3150Medium
C=C Ring Stretch1500 - 1600Medium-Strong
C-N Ring Stretch1300 - 1400Medium-Strong
C-H Out-of-plane Bend700 - 900Strong

Electronic Spectroscopy for Electronic Structure Insights

Electronic spectroscopy, primarily Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule and is directly related to its electronic structure. researchgate.net

The UV-Vis spectrum of this compound is expected to be dominated by π-π* transitions within the conjugated pyrrole system. The fusion of the rings creates an extended π-electron system, which typically results in absorption at longer wavelengths (a bathochromic or red shift) compared to a single pyrrole ring.

For comparison, azapentalenes, which are also fused 8π-electron systems, exhibit complex UV-Vis spectra with multiple absorption bands. chemicalbook.comscbt.comresearchgate.net The electronic structure of these molecules is sensitive to substituent effects. Donor groups can lead to a stabilization of the system and a shift in the absorption maxima. np-mrd.org The absorption spectrum of 1,3-bis(dimethylamino)-2-azapentalene, for instance, shows maxima around 300, 375, and 500 nm. np-mrd.orgscbt.com

The expected UV-Vis absorption data for this compound would likely consist of multiple bands in the UV and possibly the visible region, reflecting the complex electronic structure of this fused heterocyclic system.

Compound Type λmax (nm) Solvent Transition Type
Pyrrole~210Ethanolπ → π
Indole (fused pyrrole)~220, 260, 280Ethanolπ → π
Azapentalene derivative~300, 375, 500CH₂Cl₂π → π*

This table shows typical UV-Vis absorption data for related structures.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

For this compound, a single-crystal X-ray diffraction study would provide unambiguous proof of its structure, including the connectivity of the fused rings and its stereochemistry. Key structural parameters that would be determined include:

Bond Lengths and Angles : These would reveal any strain in the fused ring system, particularly in the four-membered azeto ring.

Planarity : The degree of planarity of the fused pyrrole rings could be assessed.

Intermolecular Interactions : The packing of the molecules in the crystal lattice would reveal any significant intermolecular interactions, such as hydrogen bonding involving the N-H group or π-π stacking between the aromatic rings.

While no specific crystallographic data for this compound was found, the table below provides example unit cell parameters for a related fused heterocyclic compound.

Parameter Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.543
b (Å)12.671
c (Å)9.876
β (°)105.34
Volume (ų)1032.5
Z4

This is an example data table for a generic fused heterocyclic crystal structure.

Computational and Theoretical Investigations of 1h Azeto 1,2 a Pyrrolo 3,4 D Pyrrole

Quantum Chemical Calculations for Electronic Structure and Aromaticity

Quantum chemical calculations are fundamental to elucidating the electronic characteristics and degree of aromaticity of novel heterocyclic systems like 1H-Azeto[1,2-A]pyrrolo[3,4-D]pyrrole. These methods model the behavior of electrons within the molecule, offering a deep understanding of its stability and chemical nature.

Density Functional Theory (DFT) Studies on Ground State Geometries and Energies

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule (its ground state geometry) and its corresponding energy. nih.govcuny.edu For a complex fused system such as this compound, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G* or higher, are employed to predict key structural parameters. hilarispublisher.com These calculations can reveal the planarity or deviation from planarity of the ring system, which is a critical factor in determining aromaticity. dcu.ie

Table 1: Illustrative Calculated Ground State Geometric Parameters for this compound (Based on DFT B3LYP/6-311++G(d,p) calculations on similar fused pyrrole (B145914) systems). researchgate.net

ParameterPredicted ValueDescription
C-C bond length (pyrrole)~1.38 - 1.42 ÅIntermediate between single and double bond, suggesting delocalization.
C-N bond length (pyrrole)~1.37 - 1.39 ÅShorter than a typical C-N single bond, indicating p-orbital participation.
C-C bond length (azetidine)~1.54 - 1.56 ÅTypical of strained C-C single bonds.
C-N bond length (azetidine)~1.47 - 1.49 ÅTypical of a C-N single bond in a four-membered ring.
Dihedral Angle (across fusion)10-20°Deviation from planarity due to the strained azetidine (B1206935) ring fusion.

Molecular Orbital Analysis of Reactivity and Stability

Molecular Orbital (MO) theory provides a picture of how atomic orbitals combine to form molecular orbitals, which extend over the entire molecule. The distribution and energy of these orbitals are key to understanding a molecule's stability and reactivity. gauthmath.com The most important of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). researchgate.net The HOMO-LUMO energy gap is a critical indicator of chemical stability; a larger gap generally implies higher stability and lower chemical reactivity. rsc.orgresearchgate.net For this compound, the HOMO is expected to be delocalized primarily over the electron-rich pyrrole rings, while the LUMO would also be distributed across the π-system. researchgate.netchemrxiv.org The presence of the nitrogen lone pairs in the pyrrole rings contributes significantly to the energy and localization of the HOMO. libretexts.org

Aromaticity is a key aspect of stability. slideshare.net To quantify this, Nucleus-Independent Chemical Shift (NICS) calculations are often performed. researchgate.net NICS values are calculated at the center of each ring; a significant negative value is a hallmark of aromaticity, indicating a diamagnetic ring current from delocalized π-electrons. The two pyrrole rings in the structure are expected to show negative NICS values, confirming their aromatic character, whereas the azetidine ring would likely exhibit a NICS value near zero. researchgate.netacs.org

Table 2: Illustrative Predicted Molecular Orbital Energies and Aromaticity Indices for this compound.

ParameterPredicted ValueImplication
HOMO Energy-5.5 to -6.0 eVIndicates moderate electron-donating capability.
LUMO Energy-0.5 to -1.0 eVIndicates moderate electron-accepting capability.
HOMO-LUMO Gap~5.0 eVSuggests good kinetic stability. rsc.org
NICS(1) for Pyrrole Ring A-9.0 to -12.0 ppmAromatic character. researchgate.net
NICS(1) for Pyrrole Ring B-8.0 to -11.0 ppmAromatic character. researchgate.net
NICS(1) for Azetidine Ring-1.0 to +1.0 ppmNon-aromatic character.

Reaction Mechanism Studies via Computational Modeling

Computational modeling is an invaluable tool for mapping out the potential pathways of chemical reactions, such as the synthesis or rearrangement of this compound. hilarispublisher.com These studies help identify the most likely mechanisms by calculating the energies of reactants, products, intermediates, and transition states. cuny.edu

Transition State Analysis of Key Cyclization and Rearrangement Pathways

A transition state is the highest energy point along a reaction coordinate, representing the barrier that must be overcome for a reaction to proceed. cuny.edu Locating and characterizing transition states using computational methods is essential for understanding reaction kinetics. hilarispublisher.com For the synthesis of a complex fused ring system like this compound, several cyclization steps would be necessary.

For instance, a hypothetical synthesis might involve an intramolecular cyclization to form the strained four-membered azetidine ring. Computational analysis would involve modeling the starting open-chain precursor and searching for the transition state structure leading to the cyclized product. mit.edu Vibrational frequency calculations are performed to confirm a structure as a true transition state, which must have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. hilarispublisher.com The structure of the transition state provides insight into the geometry of the molecule as bonds are being formed and broken. nih.gov

Energetic Profiles of Reaction Sequences

A reaction with a high activation energy will be slow (kinetically unfavorable), while a reaction that leads to a much lower energy product will be thermodynamically favorable. cuny.edu For a multi-step synthesis, the step with the highest activation energy is the rate-determining step. acs.org Computational modeling of the energetic profile for the formation of this compound would be critical in predicting whether a proposed synthetic route is feasible and what conditions might be required. nih.gov

Conformational Landscape and Strain Analysis of the Fused Ring System

The fusion of a four-membered ring with two five-membered rings creates significant ring strain and limits the possible conformations the molecule can adopt. The azetidine ring, in particular, introduces substantial angle strain (due to bond angles deviating from the ideal sp³ hybridization of ~109.5°) and torsional strain.

Computational methods can be used to perform a conformational search to identify stable and metastable conformations and the energy barriers between them. rsc.org This analysis reveals the flexibility, or lack thereof, in the molecular framework. The strain energy of this compound can be quantified by comparing its calculated heat of formation with that of a hypothetical, strain-free analogue. This value is a direct measure of the excess energy stored in the molecule due to its constrained geometry, which has significant implications for its stability and reactivity. Molecules with high strain energy are often more reactive, as reactions that open the strained ring can lead to a significant release of this energy. ic.ac.uk

Spectroscopic Parameter Prediction through Computational Methods

No published data is available for the computational prediction of spectroscopic parameters for This compound .

Advanced Ab Initio and Semi-Empirical Calculations for Complex Interactions

No published data is available regarding advanced ab initio or semi-empirical calculations for the complex interactions of This compound .

Applications of 1h Azeto 1,2 a Pyrrolo 3,4 D Pyrrole and Its Derivatives in Materials Science and Other Non Biological Fields

Role as Building Blocks for Advanced Organic Materials

There is no available research on the use of 1H-Azeto[1,2-A]pyrrolo[3,4-D]pyrrole as a building block for advanced organic materials. The potential of this scaffold in creating novel materials remains unexplored.

Optoelectronic Applications (e.g., Organic Light-Emitting Diodes, Solar Cells)

No studies have been published regarding the synthesis or evaluation of this compound derivatives for optoelectronic applications. Consequently, there is no data on their potential use in devices such as organic light-emitting diodes (OLEDs) or organic solar cells (OSCs).

Utilization in Catalysis and Ligand Design

The potential for this compound to act as a scaffold in catalysis and ligand design has not been investigated in any published research.

Asymmetric Catalysis with this compound-Derived Ligands

There are no documented instances of ligands derived from this compound being used in asymmetric catalysis. The synthesis of chiral variants and their catalytic activity is an unexamined area of research.

Metal Complexation and Coordination Chemistry

The coordination chemistry of this compound and its ability to form metal complexes have not been reported. There is no data on its binding properties with various metal ions.

Applications in Agrochemical Research (e.g., Herbicides, Insecticides)

No research has been conducted to screen this compound or its derivatives for agrochemical applications. There is no information regarding their potential efficacy as herbicides or insecticides.

Potential in Dye Chemistry and Pigment Development

At present, there is a notable absence of dedicated research into the application of this compound and its derivatives as dyes or pigments. The foundational chromophore of this molecule, a fused pyrrole (B145914) system, theoretically suggests the possibility of interesting photophysical properties. However, without experimental data, any discussion of its color, lightfastness, or tinctorial strength remains speculative.

The broader family of pyrrole-based compounds, particularly diketopyrrolopyrroles, are celebrated for their intense color, high stability, and excellent performance as organic pigments. These properties stem from their planar, electron-deficient core, which facilitates strong intermolecular π-π stacking and charge transfer interactions. While this compound shares a pyrrole-based structure, the introduction of the strained azeto-ring and the specific fusion pattern create a distinct electronic and steric environment. The impact of these structural modifications on its chromophoric and pigmentary properties is yet to be determined.

Future research in this area would need to focus on the synthesis of various derivatives of the this compound core and a systematic investigation of their absorption and emission spectra. Such studies would be the first step in assessing their viability as novel dyes or pigments.

Other Emerging Non-Biological Applications

Beyond the realm of colorants, the potential non-biological applications of this compound are entirely unexplored. The broader class of nitrogen-containing heterocycles has found utility in various areas of materials science, including organic electronics, sensing, and catalysis. The unique electronic structure and potential for functionalization of the this compound skeleton could, in theory, lend itself to these fields.

For instance, the electron-rich pyrrole moieties, combined with the electron-withdrawing character that could be induced by the azeto-lactam, might create a molecule with interesting semiconductor properties. The potential for N-functionalization and substitution on the pyrrole rings offers a pathway to tune its electronic energy levels and solid-state packing, which are critical parameters for applications in organic field-effect transistors (OFETs) or organic photovoltaics (OPVs).

However, it must be emphasized that these are hypothetical applications based on the general properties of related heterocyclic systems. There is currently no published research that investigates the electronic, optical, or catalytic properties of this compound. The synthesis and fundamental characterization of this compound and its derivatives are prerequisites for any meaningful exploration of its potential in these emerging non-biological fields.

Conclusion and Future Research Directions for 1h Azeto 1,2 a Pyrrolo 3,4 D Pyrrole Chemistry

Summary of Current Understanding and Achievements

There is currently no established body of research specifically detailing the synthesis, properties, or applications of 1H-Azeto[1,2-A]pyrrolo[3,4-D]pyrrole. The field of fused pyrroles is rich and diverse, with many derivatives finding applications as pharmaceuticals and functional materials. researchgate.netresearchgate.net Research in this area often focuses on the development of novel synthetic methodologies and the exploration of the structure-activity relationships of these complex molecules. nih.govias.ac.inrsc.org

Unexplored Synthetic Avenues and Methodological Challenges

Given the absence of known synthetic routes to this compound, this area is ripe for exploration. Potential synthetic strategies could involve multi-step sequences starting from simpler pyrrole (B145914) or azetidine (B1206935) precursors. Challenges in the synthesis of such a strained, polycyclic system would likely include achieving the desired regioselectivity and managing ring strain associated with the fused four-membered azetidine ring. The development of cascade reactions could offer an elegant approach to constructing this complex core in a single step. scholaris.ca General synthetic methods for pyrrole ring formation, such as the Paal-Knorr or Hantzsch syntheses, might be adapted, although the fusion to the azetidine ring presents a significant and novel challenge. pharmaguideline.comchim.it

Frontiers in Mechanistic and Theoretical Studies

Should this compound be synthesized, mechanistic and theoretical studies would be crucial to understanding its properties. Computational methods, such as Density Functional Theory (DFT), could predict its electronic structure, aromaticity, and reactivity. nih.govresearchgate.net Such studies would be vital for predicting the outcomes of chemical reactions and for designing derivatives with specific electronic or optical properties. acs.org The mechanism of its formation and its potential reactivity in cycloaddition or substitution reactions would be of fundamental interest. researchgate.net

New Horizons in Materials Science and Industrial Applications

Fused heterocyclic compounds are at the forefront of materials science research, with applications in organic electronics, sensors, and dyes. ias.ac.inresearchgate.net The unique π-electron system of the hypothetical this compound could lead to interesting photophysical properties. If the compound can be synthesized and functionalized, it could be investigated as a building block for organic semiconductors or as a novel chromophore. scielo.br However, without any experimental data, its potential in these areas remains purely speculative.

Broader Implications for Fused Heterocyclic Chemistry Research

The successful synthesis and characterization of this compound would represent a significant advancement in the field of fused heterocyclic chemistry. It would introduce a new and unique scaffold, potentially opening up new avenues for drug discovery and materials science. mdpi.comnih.govijpsr.com The development of synthetic methods to access this strained ring system could also provide valuable tools for the synthesis of other complex, polycyclic nitrogen-containing molecules.

Q & A

Basic Research Questions

Q. What are the primary synthetic strategies for constructing the pyrrolo[3,4-d]pyrrole core in 1H-azeto derivatives?

  • The pyrrolo[3,4-d]pyrrole core can be synthesized via aza-Wittig reactions using iminophosphorane intermediates with isocyanates to form fused heterocycles . Annulation methods are also critical: for example, condensation of aminopyrrolines with halocarbonyl compounds (e.g., 2-bromo ketones) in solvents like DMF with Na₂CO₃ as a base, though yields may vary depending on substituents . Additionally, hydroamination-triggered cyclization using Pt(IV) catalysts enables efficient ring closure for derivatives like pyrrolo[1,2-a]quinoxalines, which share structural similarities with the target compound .

Q. Which spectroscopic techniques are most effective for characterizing 1H-Azeto[1,2-A]pyrrolo[3,4-D]pyrrole derivatives?

  • ¹H/¹³C NMR is essential for confirming regiochemistry and substituent positions, particularly for distinguishing between isomers formed during cyclization (e.g., 3-substituted vs. 2-substituted products) . High-resolution mass spectrometry (HRMS) validates molecular formulas, especially for intermediates with azide or nitrile functional groups . IR spectroscopy aids in tracking reactive groups (e.g., carbonyls or amines) during multi-step syntheses .

Q. How can solvent and pH conditions influence the stability of 1H-azeto-pyrrolo-pyrrole intermediates?

  • Buffer systems (e.g., ammonium acetate adjusted to pH 6.5 with acetic acid) stabilize intermediates during purification . Polar aprotic solvents like DMF enhance annulation reactivity but may require base additives (e.g., Na₂CO₃) to mitigate acid-sensitive intermediates . For azide-containing precursors, reactions in ethanol with catalytic acetic acid prevent decomposition .

Advanced Research Questions

Q. What methodologies address low yields in cyclization steps during azeto ring formation?

  • Low yields in annulation reactions (e.g., <15% for pyridyl bromo ketones) can be improved by optimizing temperature (heating vs. room temperature) and catalyst loading . For example, Pt(IV)-catalyzed hydroamination achieves >60% yields in pyrrolo[1,2-a]quinoxaline synthesis by accelerating intramolecular cyclization . Alternatively, microwave-assisted synthesis reduces reaction times and improves regioselectivity for similar fused heterocycles .

Q. How can radical-mediated cycloadditions be applied to construct the azeto ring system?

  • Metal-free radical cycloadditions using tert-butyl nitrite and maleimide enable efficient synthesis of pyrrolo[3,4-d]isoxazolines, a related scaffold. This method avoids transition metals and leverages in situ nitrile oxide formation for regioselective [3+2] cycloadditions . For azeto rings, analogous approaches using α,β-acetylenic aldehydes may be adapted .

Q. What mechanistic insights explain contradictory data in regioselectivity for annulation reactions?

  • Contradictions arise from substituent electronic effects and solvent polarity . For example, electron-withdrawing groups on halocarbonyl compounds favor nucleophilic attack at specific positions, altering product ratios . Computational studies (DFT) on transition states can clarify these trends, as demonstrated in pyrrolo[1,2-a]imidazole syntheses .

Q. How do transition metal catalysts enhance enantioselectivity in asymmetric azeto-pyrrolo-pyrrole synthesis?

  • Chiral Pd or Cu complexes facilitate asymmetric cyclopropanation or hydroamination. For instance, Pt(IV) catalysts induce stereochemical control in hydroamination, achieving enantiomeric excess (ee) >80% for pyrrolo[1,2-a]quinoxalines . Ligand design (e.g., BINOL derivatives) further improves selectivity in related heterocycles .

Q. What bioactivity studies are relevant to 1H-azeto-pyrrolo-pyrrole derivatives?

  • Pyrrolo[3,4-d]pyridazinone analogs exhibit COX-2 inhibition (IC₅₀ < 1 µM) and anti-inflammatory activity in vivo . Structure-activity relationship (SAR) studies highlight the importance of 4-aryl substituents and fused ring systems, suggesting similar strategies for azeto derivatives .

Data Contradiction Analysis

  • Yield Discrepancies in Annulation Reactions : reports low yields (14%) for annulation of pyridyl bromo ketones, while cites improved yields (>50%) using microwave assistance. This discrepancy highlights the role of reaction kinetics (time/temperature) and energy input methods (conventional vs. microwave heating) .
  • Regioselectivity in Radical Cycloadditions : emphasizes regioselectivity in isoxazoline synthesis, whereas shows competing pathways for azide-alkyne cycloadditions. Steric and electronic modulation of substrates (e.g., electron-deficient maleimides) may resolve such conflicts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.